N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4OS/c20-19(21,22)16-9-10-25(24-16)11-12-26(13-5-1-2-6-13)18(27)17-23-14-7-3-4-8-15(14)28-17/h3-4,7-10,13H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSTWDZIBJMHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C15H18F3N3O2S
- Molecular Weight : 393.44 g/mol
- Key Functional Groups :
- Cyclopentyl group
- Trifluoromethyl-substituted pyrazole
- Benzo[d]thiazole moiety
This unique configuration allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Compounds within this structural class have been shown to inhibit key inflammatory pathways, making them promising candidates for treating conditions such as arthritis and other inflammation-related disorders.
The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators. By modulating these pathways, the compound can potentially reduce the production of inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .
Anticancer Potential
In addition to its anti-inflammatory effects, this compound may also exhibit anticancer properties. Studies have highlighted the efficacy of pyrazole derivatives in targeting various cancer types through selective inhibition of kinases involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole ring and the introduction of trifluoromethyl groups significantly enhance the compound's binding affinity to target proteins. For instance, compounds with similar structures have demonstrated potent inhibitory effects against kinases such as Akt and EGFR, with IC50 values in the low nanomolar range .
Case Studies
- Inhibition of Cancer Cell Lines :
- Inflammation Models :
Biological Activity Summary
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Anti-inflammatory | COX Enzymes | Low micromolar | |
| Anticancer | Akt Kinase | 61 nM | |
| Anticancer | EGFR | Sub-micromolar |
Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of Trifluoromethyl Group | Increased binding affinity |
| Alteration of Pyrazole Substituents | Enhanced selectivity against kinases |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a cyclopentyl group , a trifluoromethyl-substituted pyrazole , and a benzo[d]thiazole moiety. The synthesis typically involves multiple steps starting from readily available precursors, which may include reagents like trifluoromethyl iodide and sulfonyl chlorides. The synthetic route is optimized for yield and purity, often employing techniques such as continuous flow reactors for efficiency.
Enzyme Inhibition
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide has been investigated for its potential as an enzyme inhibitor. Its structural components enhance binding affinity to target proteins, making it a candidate for studies related to:
- Anti-inflammatory effects : The compound may inhibit enzymes involved in inflammatory pathways, which is particularly relevant in chronic inflammatory diseases.
- Protein-ligand interactions : It can be used to study the dynamics of protein interactions, aiding in the understanding of various biochemical processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it valuable in developing new antibiotics or antifungal agents. Its unique structure allows it to interact with microbial enzymes or receptors effectively.
Industrial Applications
In addition to its biological relevance, this compound is being explored for industrial applications:
- Material Science : The compound's stability and unique chemical properties make it suitable for creating new materials with specific functionalities.
- Pharmaceutical Development : As a building block in the synthesis of more complex molecules, it plays a role in developing novel therapeutic agents.
Enzyme Inhibition Studies
A study conducted on the enzyme inhibition properties of this compound revealed its potential as a selective inhibitor of specific enzymes linked to inflammatory diseases. The mechanism of action involves the trifluoromethyl group enhancing binding affinity and the sulfonamide moiety facilitating hydrogen bonding with target proteins.
Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains, demonstrating significant antimicrobial activity compared to standard antibiotics. This study highlights its potential use in treating infections that are resistant to conventional therapies.
Data Summary Table
| Application Area | Details |
|---|---|
| Enzyme Inhibition | Potential anti-inflammatory effects; selective inhibition studies |
| Antimicrobial Activity | Effective against various bacterial strains; potential antibiotic development |
| Material Science | Use in creating novel materials with specific functionalities |
| Pharmaceuticals | Building block for complex therapeutic agents |
Comparison with Similar Compounds
Structural Analogues from Benzothiazole Carboxamide Family
The compound shares structural similarities with several benzothiazole derivatives synthesized in , which differ primarily in substituents and linker groups. Key comparisons include:
Key Observations :
- The target compound’s cyclopentyl group may offer a balance between lipophilicity and steric hindrance.
- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like 3g (cyclopropyl, 10.2% yield) .
- Bioactivity : Compound 4 () shows lower inhibition (23%) compared to trifluoromethylpyrazole-containing analogs, suggesting the trifluoromethyl group may enhance target engagement .
Comparison with Quinoxaline and Adamantane Derivatives
Key Observations :
- Synthetic Efficiency : Adamantane-substituted benzothiazole (3a) achieves a higher yield (77%) than cycloalkyl derivatives (3e–3g: 10–33%), suggesting steric hindrance from cyclopentyl may complicate synthesis .
Q & A
Q. Table 1. Comparative Synthesis Yields for Related Compounds
| Compound Class | Method | Yield (%) | Reference |
|---|---|---|---|
| Thiazole-4-carboxamide | Acid-amine coupling | 57–75 | |
| Thiadiazole derivatives | HSO-mediated cyclization | 97 | |
| Triazolothiadiazoles | HgO dehydrosulfurization | 42–62 |
Q. Table 2. Key Spectral Data for Structural Validation
| Functional Group | NMR Shift () | IR Stretch (cm) |
|---|---|---|
| Benzothiazole C=O | – (not observed) | 1645–1660 |
| Pyrazole –CH– | 4.2–4.5 (rotameric splitting) | – |
| Trifluoromethyl (–CF) | – | 1120–1140 (C–F) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
